2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde
Description
2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde is a biphenyl-derived compound featuring a tert-butyl substituent at the 4' position and a reactive 2-oxoacetaldehyde group at the 2-position of the biphenyl core. The aldehyde moiety renders the compound reactive, making it a candidate for further synthetic modifications, such as condensation reactions.
Properties
CAS No. |
1177215-29-0 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(20)12-19/h4-12H,1-3H3 |
InChI Key |
MWHKCZDZOKEHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde typically involves the reaction of 4-tert-butylbiphenyl with suitable reagents to introduce the oxoacetaldehyde group. One common method involves the use of tert-butyl cuprate as a reagent, which facilitates the formation of the desired diketone intermediate . The reaction conditions often include the use of solvents such as ethylene dichloride and catalysts like ferric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.
Substitution: The biphenyl moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives.
Scientific Research Applications
2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituents, functional groups, and inferred properties:
Key Comparative Insights
Steric and Electronic Effects: The tert-butyl group in the target compound introduces significant steric hindrance, likely reducing reactivity at the biphenyl core compared to the unsubstituted analog in . This bulk may also stabilize the molecule against oxidative degradation .
Functional Group Reactivity :
- The aldehyde group in the target compound and ’s hydrate is highly reactive, enabling applications in Schiff base formation or nucleophilic additions. In contrast, the ester groups in ’s compound confer stability, making it suitable for applications requiring prolonged shelf-life, such as polymer additives or pharmaceutical intermediates .
Solubility and Applications :
- The tert-butyl group enhances lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane or toluene), whereas ’s hydrate may exhibit dual solubility in polar and semi-polar solvents due to its hydrated form.
- ’s ethoxy and ester groups likely improve compatibility with hydrophobic matrices, suggesting utility in coatings or plasticizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
